2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that features both pyrazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with a suitable oxadiazole precursor under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds include:
- 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzo[d]thiazole
- 3,5-dimethyl-1-(4-nitrobenzenesulfonyl)-1H-pyrazole
- 3,5-dimethyl-1-(1-naphthylmethyl)-4-nitro-1H-pyrazole These compounds share structural similarities but may differ in their biological activities and applications. The unique combination of the pyrazole and oxadiazole rings in 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole contributes to its distinct properties and potential uses .
Properties
Molecular Formula |
C14H13N5O3 |
---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H13N5O3/c1-9-13(19(20)21)10(2)18(17-9)8-12-15-16-14(22-12)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
InChI Key |
KIYJPYZOQDGULP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=NN=C(O2)C3=CC=CC=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
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